![molecular formula C7H6BrI B1283662 4-Bromo-2-iodo-1-methylbenzene CAS No. 260558-15-4](/img/structure/B1283662.png)
4-Bromo-2-iodo-1-methylbenzene
Overview
Description
“4-Bromo-2-iodo-1-methylbenzene” is a chemical compound with the molecular formula C7H6BrI. It has a molecular weight of 296.93 . It is typically a colorless to pale-yellow to yellow-brown to brown or orange liquid .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-iodo-1-methylbenzene” consists of a benzene ring with bromine (Br), iodine (I), and a methyl group (CH3) attached to it .Physical And Chemical Properties Analysis
“4-Bromo-2-iodo-1-methylbenzene” has a density of 2.1±0.1 g/cm3 . It has a boiling point of 268.4±28.0 °C at 760 mmHg . The compound is a liquid at room temperature .Scientific Research Applications
Electrophilic Aromatic Substitution
4-Bromo-2-iodo-1-methylbenzene can undergo electrophilic aromatic substitution . This is a reaction in which an atom, usually hydrogen, bonded to an aromatic system is replaced by an electrophile . The steps involved in this process are:
Synthesis of Benzene Derivatives
This compound can be used in the synthesis of benzene derivatives . Benzene derivatives are a class of compounds that are derived from benzene, a six-carbon ring molecule. They are used in a wide range of applications, including the production of polymers, dyes, detergents, pharmaceuticals, and explosives .
Organic Synthesis
4-Bromo-2-iodo-1-methylbenzene can be used as a starting material or intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is used in the creation of new compounds and in pharmaceutical manufacturing .
Halogen Exchange Reaction
This compound can be involved in halogen exchange reactions . These reactions involve the replacement of one halogen atom by another in an organic compound .
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-2-iodo-1-methylbenzene is an organic compound that primarily targets other organic molecules in chemical reactions. Its primary role is to act as a reagent in organic synthesis, particularly in electrophilic aromatic substitution reactions .
Mode of Action
The compound interacts with its targets through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (4-Bromo-2-iodo-1-methylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
As an organic compound, 4-Bromo-2-iodo-1-methylbenzene is involved in various organic synthesis pathways. It can participate in multistep synthesis reactions, where it can be used for nitration, conversion from the nitro group to an amine, and bromination . The exact pathways and their downstream effects depend on the specific reactions and conditions.
Pharmacokinetics
Its physical properties such as density (21±01 g/cm3), boiling point (2684±280 °C at 760 mmHg), and flash point (1161±240 °C) can provide some insights into its behavior in a biological system .
Result of Action
The result of the action of 4-Bromo-2-iodo-1-methylbenzene is the formation of new organic compounds through electrophilic aromatic substitution reactions . The exact molecular and cellular effects depend on the specific reactions and the compounds involved.
Action Environment
The action, efficacy, and stability of 4-Bromo-2-iodo-1-methylbenzene can be influenced by various environmental factors. For instance, its storage temperature should be kept in a dark place, sealed in dry, at 2-8°C . Moreover, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
properties
IUPAC Name |
4-bromo-2-iodo-1-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKMSDCJCZTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572828 | |
Record name | 4-Bromo-2-iodo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
260558-15-4 | |
Record name | 4-Bromo-2-iodo-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=260558-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-iodo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50572828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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